methyl 2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1-hydrazinecarboxylate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Molecular Structure Analysis
The molecular structure of imidazole compounds can vary greatly depending on the specific compound. For example, (1-Methyl-1H-imidazol-2-yl)methanamine has an empirical formula of C5H9N3 and a molecular weight of 111.15 .Scientific Research Applications
Synthesis and Anticancer Potential
A study involved the synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating the pyrazole moiety, which showed promising anticancer activity against the breast carcinoma cell line MCF-7. The compounds exhibited a concentration-dependent cellular growth inhibitory effect, highlighting their potential as anticancer agents (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial and Antituberculosis Activity
Another research effort synthesized a series of compounds with the structure "(E)-2-(1-(4-methyl-2-(substituted-phenylamino)thiazol-5-yl)ethylidene)hydrazinecarbothio-amide" and evaluated their in-vitro antimicrobial, antimalarial, and anti-tuberculosis activities. The study found certain compounds to exhibit potent activity against the S. aureus bacterial strain, demonstrating the potential of such structures in developing new antimicrobial agents (Prajapati, Patel, Vekariya, Patel, & Rajani, 2019).
Antihypertensive Applications
Research into thiosemicarbazides, triazoles, and Schiff bases derived from a related structural framework revealed that many compounds exhibit good antihypertensive α-blocking activity with low toxicity. This study underscores the versatility of these chemical structures in generating pharmacologically active agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antibacterial Agents
Aiming to create new antibacterial agents, a study synthesized heterocyclic compounds containing a sulfonamido moiety. The research highlighted the antibacterial efficacy of these compounds, with several demonstrating high activity levels, which suggests potential applications in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . The presence of the imidazole ring in the structure of this compound suggests that it may interact with its targets in a similar manner.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects .
Action Environment
The reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups , suggesting that the compound may be stable under a variety of environmental conditions.
Properties
IUPAC Name |
methyl N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10(15-16-13(18)19-2)11-3-5-12(6-4-11)17-8-7-14-9-17/h3-9H,1-2H3,(H,16,18)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMXKYYFESLKBS-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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